molecular formula C10H13ClN2 B1439576 1,2-Dimethyl-1H-indol-5-amine hydrochloride CAS No. 174274-98-7

1,2-Dimethyl-1H-indol-5-amine hydrochloride

Cat. No. B1439576
CAS RN: 174274-98-7
M. Wt: 196.67 g/mol
InChI Key: IWRYMFGOQZDKJH-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indol-5-amine hydrochloride is a chemical compound with the CAS Number: 174274-98-7 . It has a molecular weight of 196.68 and its linear formula is C10 H12 N2 . Cl H .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10 H12 N2 . Cl H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Reactions

1,2-Dimethyl-1H-indol-5-amine hydrochloride is involved in various chemical synthesis and reaction studies. For instance, its derivatives have been used in cyclocondensation reactions, leading to the creation of pyrido[1,2-a]indoles, which are then further modified through halogenation and amination processes (Kappe et al., 2002). Additionally, hydroamination reactions involving similar indole compounds have been explored to create amino derivatives of indole (Sobenina et al., 2010).

Analytical Techniques

The compound's derivatives have been instrumental in developing new analytical techniques. For instance, innovative methodologies for determining heterocyclic aromatic amines in beefburgers involve microwave-assisted extraction and liquid-ionic liquid microextraction (Agudelo Mesa et al., 2013).

Structural and Conformational Studies

The structural and conformational aspects of similar indole derivatives have been a subject of interest. Studies have synthesized and analyzed various substituted indole and gramine derivatives to understand their molecular structures (Kukuljan et al., 2016).

Supercritical Fluid Extraction

Supercritical fluid extraction techniques have been developed for the separation and quantification of non-polar heterocyclic amines, including indole derivatives, in commercial meat samples (de Andrés et al., 2010).

Alkylation and Ring Closure Reactions

Indole derivatives have been used to generate a diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).

Synthesis of Novel Compounds

Research has also focused on synthesizing new derivatives of indole, like the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, which could potentially have biological activity (Avdeenko et al., 2020).

Mutagenicity Studies

The derivatives of similar indoles have been studied for their mutagenic effects. Research has investigated the enhancing effect of heterocyclic amines on mutations and their potential risk factors (Watanabe-Akanuma et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-dimethylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRYMFGOQZDKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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